molecular formula C10H11N4NaO7P B1146833 Inosine-3',5'-cyclic monophosphate sodium salt CAS No. 41092-64-2

Inosine-3',5'-cyclic monophosphate sodium salt

Cat. No.: B1146833
CAS No.: 41092-64-2
M. Wt: 353.18 g/mol
InChI Key: RNHIWGFBHBSWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties of Inosine-3',5'-cyclic monophosphate sodium salt

Molecular Composition and Identification

Chemical Formula and Molecular Weight

The molecular composition of this compound is precisely defined by its chemical formula C₁₀H₁₀N₄O₇P·Na, which represents the sodium salt form of the cyclic nucleotide. The compound exhibits a molecular weight of 352.17 grams per mole when measured as the sodium salt, making it a relatively compact nucleotide derivative compared to larger polynucleotide structures. The free base form of the compound, prior to sodium salt formation, possesses the molecular formula C₁₀H₁₁N₄O₇P with a corresponding molecular weight of 330.19 grams per mole. This difference of 22 grams per mole between the free base and sodium salt forms reflects the replacement of a hydrogen ion with a sodium ion during salt formation, which is crucial for understanding the compound's ionization state and solubility characteristics.

The elemental composition breakdown reveals the presence of ten carbon atoms, ten hydrogen atoms (in the sodium salt form), four nitrogen atoms, seven oxygen atoms, one phosphorus atom, and one sodium atom. This composition reflects the compound's structure as a purine nucleotide, where the nitrogen atoms are primarily associated with the hypoxanthine base, while the phosphorus and several oxygen atoms form the cyclic phosphate group that bridges the 3' and 5' positions of the ribose sugar moiety.

Chemical Abstracts Service Registry Number and Database Identifiers

This compound is officially registered with the Chemical Abstracts Service under the registry number 41092-64-2, which serves as its unique international identifier across scientific databases and regulatory systems. This registry number facilitates accurate identification and cross-referencing of the compound across various scientific literature and commercial sources. The compound has been assigned the PubChem Compound Identifier 136631899, which provides access to comprehensive structural and property data within the National Center for Biotechnology Information's chemical database.

Additional database identifiers include the Human Metabolome Database reference, though specific entries vary for different stereoisomers and related compounds. The compound's parent structure, cyclic inosine monophosphate, carries the PubChem Compound Identifier 135398663, establishing clear relationships between the free acid and sodium salt forms. These systematic identifiers ensure consistent referencing across international scientific communities and facilitate automated database searches and chemical informatics applications.

The International Union of Pure and Applied Chemistry has established standardized nomenclature systems that complement these numerical identifiers, providing both human-readable names and machine-processable chemical descriptors that support comprehensive chemical information management systems.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry nomenclature for this compound is sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-6-yl]-1H-purin-6-one, which provides a systematic description of the compound's complete stereochemical configuration and structural connectivity. This nomenclature explicitly defines the spatial arrangement of atoms around each stereogenic center, ensuring unambiguous identification of the specific molecular configuration.

The compound is commonly known by several alternative names that reflect different aspects of its structure and function. The abbreviated designation cyclic inosine monophosphate represents the most frequently encountered alternative name, though systematic naming conventions discourage the use of such abbreviations in formal scientific documentation. Other recognized synonyms include inosine 3':5'-cyclic monophosphate sodium salt, which explicitly identifies the positions involved in the cyclic phosphate bridge formation.

Naming Convention Designation Usage Context
International Union of Pure and Applied Chemistry Systematic sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-6-yl]-1H-purin-6-one Official chemical identification
Common Chemical Name This compound General scientific literature
Structural Descriptor 3',5'-Cyclic inosine monophosphate sodium salt Biochemical contexts
Trade Designations Various proprietary names Commercial suppliers

Properties

CAS No.

41092-64-2

Molecular Formula

C10H11N4NaO7P

Molecular Weight

353.18 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);

InChI Key

RNHIWGFBHBSWFZ-UHFFFAOYSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na]

Synonyms

Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt;  _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt;  Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt;  4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.;  3’,5’-cIMP Sodium Salt

Origin of Product

United States

Preparation Methods

Nitrous Acid-Mediated Deamination of cAMP

The deamination of adenosine-3',5'-cyclic monophosphate (cAMP) using nitrous acid (HNO₂) is a classical method for producing cIMP-Na. This reaction targets the exocyclic amino group at the C6 position of adenosine, replacing it with a carbonyl group to form inosine.

Reaction Conditions:

  • Reagents : cAMP (1 equiv), sodium nitrite (3–5 equiv), glacial acetic acid (solvent).

  • Temperature : 25–30°C.

  • Duration : 6–36 hours.

  • Workup : The reaction mixture is neutralized with ammonium hydroxide, lyophilized, and purified via ion-exchange chromatography.

Key Data:

Starting MaterialProduct YieldPurity (HPLC)Reference
cAMP60–75%>95%

This method is cost-effective but requires careful pH control to avoid over-oxidation. The sodium salt is obtained by counterion exchange during purification.

Enzymatic Conversion Using cAMP Deaminases

CadD-Catalyzed Deamination

The cAMP deaminase CadD, identified in Legionella pneumophila, selectively converts cAMP to cIMP under mild conditions. This zinc-dependent enzyme operates with high specificity, avoiding side reactions.

Protocol:

  • Enzyme : Recombinant CadD (0.1–0.5 mg/mL).

  • Substrate : cAMP (100–500 µM).

  • Buffer : Tris-HCl (pH 7.5), 1 mM ZnCl₂.

  • Kinetics : kcat=46s1k_{cat} = 46 \, \text{s}^{-1}, Km=170μMK_m = 170 \, \mu\text{M}.

Advantages:

  • Specificity : No detectable activity on AMP or adenosine.

  • Scalability : Suitable for gram-scale production with immobilized enzymes.

Solid-Phase Synthesis from Inosine

Phosphorylation-Cyclization Strategy

Inosine is functionalized at the 3' and 5' hydroxyl groups using phosphorylating agents, followed by cyclization to form the 3',5'-cyclic phosphate.

Steps:

  • Protection : 2',5'-Di-O-tritylinosine is prepared to block unwanted hydroxyl groups.

  • Phosphorylation : Reaction with 2-cyanoethyl phosphate in the presence of DCC (dicyclohexylcarbodiimide).

  • Cyclization : Removal of protecting groups under acidic conditions (e.g., 80% acetic acid).

Yield Optimization:

StepYieldKey Reagent
Protection85%Trityl chloride
Phosphorylation70%2-Cyanoethyl phosphate
Cyclization65%Acetic acid

This method offers modularity for producing isotopically labeled analogs (e.g., ¹³C₅-cIMP-Na).

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : DEAE-cellulose resin with a gradient of ammonium bicarbonate (0.005–0.1 M) resolves cIMP-Na from unreacted starting materials.

  • Reverse-Phase HPLC : C18 columns (methanol/ammonium acetate mobile phase) achieve >98% purity.

Spectroscopic Validation

  • UV-Vis : λmax=249nm\lambda_{\text{max}} = 249 \, \text{nm} (ϵ=12,000L\cdotpmol1\cdotpcm1\epsilon = 12,000 \, \text{L·mol}^{-1}\text{·cm}^{-1}).

  • Mass Spectrometry : ESI-MS m/zm/z 352.0185 ([M+Na]⁺).

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Chemical Deamination60–75%>95%LowIndustrial
Enzymatic80–90%>99%HighLab-scale
Solid-Phase50–65%90–95%ModerateSmall-scale

Chemical Reactions Analysis

Types of Reactions

Inosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inosine-3’,5’-cyclic monophosphate derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the inosine or phosphate moieties .

Scientific Research Applications

Biological Functions

Inosine-3',5'-cyclic monophosphate sodium salt acts as a second messenger in various signaling pathways, influencing numerous physiological functions:

  • Steroidogenesis : It stimulates steroid hormone production in adrenocortical cells when exposed to various stimuli.
  • Regulation of Ion Channels : The compound modulates ion channel activities, impacting cellular excitability and signaling.
  • Enzyme Modulation : It plays a role in regulating enzyme activities associated with metabolic pathways.

Cell Signaling Studies

This compound is extensively used in the study of cell signaling mechanisms. Its role as a second messenger allows researchers to explore how cells respond to external signals such as hormones and neurotransmitters. This has implications for understanding diseases related to signaling dysfunctions.

Pharmacological Research

The compound has been investigated for its potential therapeutic applications:

  • Cancer Treatment : Studies have shown that cyclic inosine monophosphate can influence cancer cell proliferation and apoptosis pathways. This highlights its potential as a target for developing cancer therapies.
  • Cardiovascular Research : It is being explored for its effects on heart function and blood pressure regulation, making it relevant for cardiovascular disease research.

Neuroscience

This compound has been implicated in neuronal signaling processes. Researchers utilize it to investigate synaptic plasticity and memory formation, which are critical areas of study in neurobiology.

Flavor Enhancement Studies

Recent research has explored the use of cyclic nucleotides like this compound as flavor potentiators in food science. Its ability to enhance taste perception is being studied for applications in food technology .

Comparative Analysis with Other Cyclic Nucleotides

The following table summarizes the unique features of cyclic inosine monophosphate compared to other cyclic nucleotides:

Compound NameStructure TypeUnique Features
Inosine-3',5'-cyclic monophosphateCyclic NucleotideInvolved in steroidogenesis; modulates ion channels
Adenosine-3',5'-cyclic monophosphateCyclic NucleotidePrimarily involved in energy transfer and signaling
Guanosine-3',5'-cyclic monophosphateCyclic NucleotidePlays a role in cell growth and differentiation
Cytidine-3',5'-cyclic monophosphateCyclic NucleotideLess common; involved in RNA metabolism

Case Study 1: Steroidogenesis Enhancement

A study demonstrated that treatment with this compound significantly increased steroid hormone production in adrenocortical cells under specific stimuli. This finding suggests its potential utility in endocrinology research and therapeutic applications for hormonal imbalances.

Case Study 2: Cancer Cell Proliferation

Research indicated that cyclic inosine monophosphate could inhibit proliferation in certain cancer cell lines by modulating apoptosis-related pathways. This positions it as a candidate for further investigation in cancer therapeutics.

Case Study 3: Flavor Potentiation

A comprehensive review on flavor potentiators highlighted the role of cyclic nucleotides, including this compound, in enhancing taste perception. This opens avenues for its application in food science, particularly in improving flavor profiles without adding excessive salt or sugar .

Mechanism of Action

The mechanism of action of inosine-3’,5’-cyclic monophosphate sodium salt involves its interaction with specific molecular targets, such as cyclic nucleotide-gated channels and phosphodiesterases. These interactions can modulate various signaling pathways, influencing cellular processes like proliferation, differentiation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Cyclic Nucleotides

Structural and Chemical Properties

The table below compares key structural and chemical attributes:

Compound CAS Number Molecular Weight (g/mol) Solubility Key Modifications
Inosine-3',5'-cMP sodium salt 41092-64-2 352.17 Water-soluble None (native inosine backbone)
cAMP sodium salt 37839-81-9 351.19 Water-soluble None (native adenosine backbone)
Dibutyryl-cAMP sodium salt 16980-89-5 491.31 Organic solvents N⁶ and 2'-O butyryl groups
8-Br-cGMP sodium salt 40732-48-7 367.19 Water-soluble 8-Bromo substitution on guanine
CPT (8-(4-Cl-PhS)-cAMP sodium) 116812 ~500 Water-soluble 8-(4-Chlorophenylthio) group

Key Observations :

  • Dibutyryl-cAMP incorporates butyryl esters at N⁶ and 2'-O positions, enhancing lipid solubility and resistance to phosphodiesterase (PDE) degradation .
  • 8-Substituted analogs (e.g., 8-Br-cGMP, CPT) exhibit prolonged half-lives due to steric hindrance against PDEs .
  • Inosine-3',5'-cMP lacks common modifications, limiting its stability in biological systems compared to engineered analogs .
cAMP and Dibutyryl-cAMP
  • Native cAMP mediates adrenergic signaling, promoting smooth muscle relaxation via protein kinase A (PKA) activation .
  • Dibutyryl-cAMP mimics cAMP but with superior membrane permeability and stability. It failed to stimulate renin secretion in isolated rat kidneys, suggesting tissue-specific efficacy .
cGMP and 8-Br-cGMP
  • Native cGMP is associated with nitric oxide signaling and smooth muscle contraction. In bovine tracheal muscle, carbachol increased cGMP levels, correlating with contraction .
  • 8-Br-cGMP activates cGMP-dependent kinases (PKG) and is used to study cardiovascular and neurological pathways .
Inosine-3',5'-cMP Sodium Salt
  • Limited data exist on its endogenous roles. Its applications focus on bacterial cyclic nucleotide signaling and specialized assays requiring inosine-based structures .

Stability and Phosphodiesterase Resistance

  • Phosphodiesterase Susceptibility: Native cAMP/cGMP are rapidly hydrolyzed by PDEs (e.g., PDE4B in dendritic cells) . Dibutyryl-cAMP and 8-substituted analogs resist PDE degradation due to steric hindrance .
  • Half-Life Enhancements: Theophylline (a PDE inhibitor) increases endogenous cAMP levels by 2–3 fold in tracheal muscle . 8-(4-Chlorophenylthio)-cAMP (CPT) synergizes with steviol to upregulate ABCA1 in macrophages, highlighting its stability in cell culture .

Cell Permeability and Experimental Utility

Compound Cell Permeability Key Research Findings
Inosine-3',5'-cMP sodium salt Low Used in bacterial transcriptional regulation
Dibutyryl-cAMP sodium salt High Inactive in renal secretion studies
8-Br-cGMP sodium salt Moderate Induces PKG activation in smooth muscle
CPT (8-Cl-PhS-cAMP) High Enhances ABCA1 expression in macrophages

Notable Contradictions:

  • Dibutyryl-cAMP’s efficacy varies: It mimics cAMP in some systems (e.g., macrophage signaling) but fails in others (e.g., renal secretion) .
  • Theophylline increases cAMP independently of analogs, complicating interpretation of analog-specific effects .

Biological Activity

Inosine-3',5'-cyclic monophosphate sodium salt (cIMP) is an important cyclic nucleotide that plays a significant role in various biological processes, including signal transduction, vasodilation, and cellular metabolism. This article explores the biological activity of cIMP, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.

  • Molecular Formula : C10H12N4NaO7P
  • Molecular Weight : 357.14 g/mol
  • SMILES Notation : [H][13C@]1213C@([H])13C@@([H])O[13C@]1([H])13C([H])OP(O2)(O[Na])=O

cIMP functions primarily as a second messenger in various signaling pathways. It is involved in the modulation of several physiological processes:

  • Vasodilation : cIMP has been shown to mediate the vasodilatory effects of hydrogen sulfide (H2S) through the activation of soluble guanylyl cyclase (sGC) and phosphodiesterases (PDEs) which regulate intracellular levels of cGMP and cAMP. This interaction suggests a complex interplay between these cyclic nucleotides in vascular responses .
  • Cellular Metabolism : Studies indicate that cIMP interacts with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine metabolism. Inhibition of IMPDH can lead to altered cellular proliferation and survival, particularly in cancer cells .

3.1 Vascular Responses

Research has demonstrated that cIMP plays a crucial role in vascular contraction and relaxation mechanisms:

  • Contraction Studies : In isolated vessel rings, cIMP has been shown to elicit concentration-dependent contractions when induced by phenylephrine, indicating its role as a contractile mediator in vascular smooth muscle .

3.2 Cellular Proliferation and Cancer

cIMP's interaction with IMPDH highlights its potential as a therapeutic target in cancer treatment:

  • Case Study : A study identified mycophenolic acid (MPA), an IMPDH inhibitor, as effective in reducing brain metastasis formation in preclinical models. This suggests that targeting pathways involving cIMP could be beneficial for patients with aggressive cancers .

4. Research Findings

The following table summarizes key research findings regarding the biological activity of cIMP:

Study ReferenceKey FindingsMethodology
cIMP levels are modulated by H2S and play a role in vasodilation through sGC activationUPLC-MS/MS analysis on isolated vessel rings
Inhibition of IMPDH slows brain metastasis formationPreclinical models using MPA
cIMP acts as a second messenger in vascular contraction mechanismsIsolated vessel ring contraction studies

5. Conclusion

This compound is a critical molecule involved in various biological activities, particularly concerning vascular function and cellular metabolism. Its role as a second messenger highlights its potential therapeutic applications, particularly in cancer treatment through the modulation of metabolic pathways like those involving IMPDH. Ongoing research continues to uncover the complexities of its actions and interactions within biological systems.

Q & A

Q. What are the recommended storage and handling protocols for cIMP-Na to ensure stability in experimental setups?

cIMP-Na should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Short-term exposure to room temperature (≤1 week cumulative) is tolerated, but prolonged exposure or freeze-thaw cycles should be avoided. Verify purity (≥95% via HPLC) and pH stability (7.5 ± 0.5) before use, as deviations may alter biochemical activity . For reconstitution, use ultrapure water to prepare 10 mM stock solutions, and aliquot to minimize repeated thawing.

Q. How can researchers validate the purity and concentration of cIMP-Na in solution?

  • HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 243–254 nm) to confirm purity ≥95% .
  • Spectrophotometry : Measure absorbance at 243 nm (extinction coefficient ε = 12,400 M⁻¹cm⁻¹) to calculate concentration .
  • Mass Spectrometry : Confirm molecular weight (anion = 329.18 g/mol) for identity verification .

Q. What are the primary biochemical pathways and targets influenced by cIMP-Na?

cIMP-Na acts as a cyclic nucleotide second messenger, modulating:

  • cAMP-dependent protein kinases (PKA) : Competes with cAMP for binding to regulatory subunits, though with lower affinity .
  • Ion channels : Influences olfactory and rod cell channels by altering cyclic nucleotide-gated (CNG) channel activity .
  • Insulin signaling : Modulates downstream effectors in glucose metabolism pathways .

Advanced Research Questions

Q. How does cIMP-Na’s efficacy compare to cAMP or cGMP analogs in activating protein kinases?

cIMP-Na exhibits reduced binding affinity for PKA compared to cAMP (e.g., 8-Br-cAMP in ). To assess specificity:

  • Perform competitive binding assays using radiolabeled cAMP.
  • Use kinase activity assays (e.g., fluorescence polarization) to quantify PKA activation thresholds.
  • Compare EC₅₀ values: cIMP-Na typically requires higher concentrations (≥100 μM) to achieve effects similar to 10 μM cAMP .

Q. What experimental strategies mitigate cIMP-Na’s rapid degradation in cell culture systems?

  • Phosphodiesterase (PDE) inhibitors : Co-treat with IBMX (non-specific PDE inhibitor) to prolong cIMP-Na stability .
  • Structural analogs : Use hydrolysis-resistant derivatives (e.g., 8-Bromo-cIMP, if available) for prolonged activity .
  • Time-course assays : Monitor degradation kinetics via LC-MS or enzymatic assays to determine optimal treatment windows .

Q. How can researchers address contradictory data on cIMP-Na’s role in apoptosis regulation?

Contradictions may arise from:

  • Cell-type specificity : Test cIMP-Na in multiple models (e.g., primary vs. immortalized cells).
  • Dose dependency : Titrate concentrations (1–100 μM) to identify biphasic effects .
  • Cross-talk with other pathways : Use RNA-seq or phosphoproteomics to map off-target interactions (e.g., cGMP/PKG pathways) .

Q. What methodologies are recommended for studying cIMP-Na’s interaction with RNA polymerase?

  • Electrophoretic mobility shift assays (EMSAs) : Assess binding to RNA polymerase regulatory regions.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
  • Crystallography : Resolve structural interactions using co-crystallized cIMP-Na and polymerase domains .

Methodological Best Practices

Q. Designing dose-response experiments with cIMP-Na: What controls are essential?

  • Negative controls : Use vehicle (e.g., PBS) and inactive analogs (e.g., Rp-cAMPS, a PKA inhibitor) .
  • Positive controls : Include cAMP or 8-Br-cAMP to benchmark activity .
  • Internal standards : Spiked deuterated cIMP for LC-MS quantification accuracy .

Q. How to optimize cIMP-Na delivery in in vivo studies?

  • Intraperitoneal injection : Dissolve in sterile saline (pH 7.4) for systemic delivery.
  • Nanoencapsulation : Use lipid nanoparticles to enhance bioavailability and target tissue accumulation.
  • Microdialysis : Monitor real-time extracellular cIMP-Na levels in target organs .

Data Interpretation and Troubleshooting

Q. Resolving low signal-to-noise ratios in cIMP-Na-dependent assays

  • Check purity : Degraded batches may require repurification via ion-exchange chromatography .
  • Optimize detection methods : Switch to fluorescence-based assays (e.g., FRET reporters) for higher sensitivity .
  • Validate target engagement : Use CRISPR/Cas9 knockout models to confirm pathway specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.